1-(4-Hydroxyphenyl)naphthalene
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Overview
Description
1-(4-Hydroxyphenyl)naphthalene is an organic compound that features a naphthalene ring substituted with a hydroxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Hydroxyphenyl)naphthalene can be synthesized through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an aryl boronic acid . This method is favored for its mild reaction conditions and high yields.
Industrial Production Methods: Industrial production of this compound typically involves large-scale Suzuki–Miyaura coupling reactions. The process is optimized for efficiency and cost-effectiveness, utilizing advanced catalytic systems and continuous flow reactors to maximize yield and minimize waste .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Hydroxyphenyl)naphthalene undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinones.
Reduction: The naphthalene ring can be reduced under specific conditions.
Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Friedel-Crafts acylation and alkylation reactions are common, using reagents like aluminum chloride.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Reduced naphthalene derivatives.
Substitution: Various substituted naphthalenes depending on the reagents used.
Scientific Research Applications
1-(4-Hydroxyphenyl)naphthalene has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and materials science.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Hydroxyphenyl)naphthalene involves its interaction with various molecular targets and pathways. The hydroxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. Specific pathways and targets depend on the context of its application, such as enzyme inhibition in biological systems or catalytic activity in chemical reactions .
Comparison with Similar Compounds
1-(4-Hydroxyphenylazo)-naphthalene-2,6-diol: Shares a similar naphthalene structure with additional functional groups.
4-(2-Hydroxy-2-adamantyl)naphthalene: Features an adamantyl group, providing different steric and electronic properties.
Uniqueness: 1-(4-Hydroxyphenyl)naphthalene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its hydroxyphenyl group enhances its reactivity and potential for diverse applications compared to other naphthalene derivatives .
Properties
IUPAC Name |
4-naphthalen-1-ylphenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O/c17-14-10-8-13(9-11-14)16-7-3-5-12-4-1-2-6-15(12)16/h1-11,17H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEULEVKFYSYUCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CC=C(C=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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